tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate
Description
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-(oxetan-3-ylamino)propyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14(4)7-5-6-13-10-8-16-9-10/h10,13H,5-9H2,1-4H3 |
InChI Key |
MLMSJXHNPWHFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC1COC1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Primary Amine
The synthesis begins with the protection of 3-aminopropanol’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure:
-
Reactants : 3-Aminopropanol (1.0 equiv), Boc anhydride (1.1 equiv).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 2 hours.
-
Workup : Aqueous extraction with saturated NaHCO₃, brine, and drying over MgSO₄.
This step yields tert-butyl (3-hydroxypropyl)carbamate, a critical intermediate for downstream modifications.
Reductive Amination with Oxetan-3-amine
The ketone intermediate undergoes reductive amination with oxetan-3-amine to install the oxetan-3-ylamino group:
-
Reactants : tert-Butyl (3-oxopropyl)carbamate (1.0 equiv), oxetan-3-amine (1.5 equiv), sodium cyanoborohydride (2.0 equiv).
-
Conditions : Ethanol, acetic acid (catalytic), 60°C, 12 hours.
-
Workup : Neutralization with NaOH, extraction with ethyl acetate, and silica gel chromatography.
This step proceeds via imine formation followed by borohydride reduction, selectively targeting the ketone without affecting the Boc group.
N-Methylation of Secondary Amine
The secondary amine is methylated using methyl iodide under basic conditions:
-
Reactants : tert-Butyl (3-(oxetan-3-ylamino)propyl)carbamate (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Workup : Extraction with ethyl acetate, washing with HCl and NaHCO₃, and solvent evaporation.
Alternative Route: Sequential Alkylation and Boc Protection
Direct Alkylation of Oxetan-3-amine
An alternative approach involves initial alkylation of oxetan-3-amine with a tertiary bromide:
-
Alkylation :
-
Boc Protection :
This route avoids ketone intermediates but requires stringent control over regioselectivity during alkylation.
Critical Analysis of Methodologies
Efficiency and Scalability
Side Reactions and Mitigation
-
Over-alkylation : Excess methyl iodide in Step 2.4 leads to quaternary ammonium salts. Mitigated by using controlled stoichiometry (1.2 equiv CH₃I).
-
Oxetane Ring Opening : Strong acids or bases destabilize the oxetane moiety. Neutral pH and mild temperatures (≤60°C) are maintained during reductive amination.
Purification Challenges
-
Chromatography : Required for isolating intermediates like tert-butyl (3-(oxetan-3-ylamino)propyl)carbamate due to polar byproducts.
-
Crystallization : tert-Butyl derivatives often crystallize from ethanol/water mixtures, simplifying large-scale purification.
Industrial Applications and Process Optimization
Recent patents highlight adaptations for bulk synthesis:
Chemical Reactions Analysis
tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxetane ring or the carbamate group can be targeted by nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has shown potential as a building block in the synthesis of pharmaceutical agents. Its oxetane ring structure is particularly valuable for enhancing the pharmacokinetic properties of drugs, such as solubility and bioavailability. Research indicates that compounds containing oxetane moieties can improve the central nervous system (CNS) penetration of therapeutic agents, making them effective for treating neurological disorders .
Case Study: CNS Penetration
A study on CNS penetrant inhibitors demonstrated that derivatives of tert-butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate could effectively cross the blood-brain barrier, which is crucial for targeting CNS diseases like Alzheimer's and Parkinson's . The findings indicated improved potency against specific targets with minimal side effects.
Antimicrobial Activity
2.1 Antibacterial and Antifungal Properties
Research has highlighted the antimicrobial potential of compounds similar to this compound. Studies have shown that these compounds exhibit significant activity against a range of bacterial and fungal pathogens, suggesting their utility in developing new antibiotics or antifungal agents .
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Material Science
3.1 Polymer Synthesis
The compound's reactivity allows it to be utilized in polymer chemistry. It can serve as a monomer or crosslinking agent in the synthesis of new polymeric materials with tailored properties, such as enhanced thermal stability and mechanical strength .
Case Study: Polymer Composites
A recent study explored the use of this compound in creating biodegradable polymer composites. The results indicated that incorporating this compound improved the mechanical properties and degradation rates of the polymers, making them suitable for environmental applications .
Agrochemical Applications
4.1 Pesticide Development
The compound's structural features may also lend themselves to agrochemical applications, particularly in developing new pesticides or herbicides. Its ability to penetrate biological membranes suggests potential efficacy against pests while minimizing non-target effects.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate involves its interaction with specific molecular targets. The oxetane ring and carbamate group are key functional groups that can interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the tert-butyl carbamate backbone but differ in substituents on the propyl chain, leading to distinct physicochemical and biological properties:
Physicochemical Properties
- Oxetane vs. Epoxide : The oxetane ring in the target compound is less strained than the epoxide in ’s analog, leading to greater thermal and hydrolytic stability. However, epoxides are more reactive in nucleophilic ring-opening reactions .
- Solid vs. Liquid State : Compounds like tert-Butyl (3-Oxo-3-phenylpropyl)carbamate (melting point: 61°C) are crystalline solids, whereas analogs with flexible chains (e.g., compound 24 in ) are oils, impacting formulation strategies .
Biological Activity
tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Chemical Name: this compound
- CAS Number: 1692529-24-0
- Molecular Formula: C14H20N2O3
- Molecular Weight: 264.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic effects, including:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit certain types of cancer cell proliferation. The specific mechanisms involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its structural features, particularly the oxetane ring. This moiety may facilitate interactions with specific enzymes or receptors involved in disease processes. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
-
Anticancer Activity:
A study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent. -
Anti-inflammatory Study:
In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain, highlighting its therapeutic potential for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
